DL-Phenylalanine 4-nitroanilide hydrochloride salt
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Overview
Description
DL-Phenylalanine 4-nitroanilide hydrochloride salt is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a nitrophenyl group, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Phenylalanine 4-nitroanilide hydrochloride salt typically involves the following steps:
Nitration: The nitration of aniline to form 4-nitroaniline.
Acylation: The acylation of 4-nitroaniline with phenylpropanoyl chloride to form N-(4-nitrophenyl)-3-phenylpropanamide.
Reduction: The reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
DL-Phenylalanine 4-nitroanilide hydrochloride salt can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
DL-Phenylalanine 4-nitroanilide hydrochloride salt has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of DL-Phenylalanine 4-nitroanilide hydrochloride salt involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can affect the function of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-nitrophenyl)-3-phenylpropanamide
- 2-amino-N-(3-nitrophenyl)-3-phenylpropanamide
- 2-amino-N-(4-nitrophenyl)-3-phenylbutanamide
Uniqueness
DL-Phenylalanine 4-nitroanilide hydrochloride salt is unique due to the specific positioning of the nitro group on the aromatic ring, which can influence its reactivity and interaction with biological targets. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
2-amino-N-(4-nitrophenyl)-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3.ClH/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21;/h1-9,14H,10,16H2,(H,17,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPPBYXRHSFLCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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